7'-O-DMT-morpholino thymine
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Overview
Description
7’-O-DMT-morpholino thymine is a nucleoside analog, specifically an adenosine analog. Adenosine analogs are known for their role as smooth muscle vasodilators and have shown potential in inhibiting cancer progression .
Preparation Methods
The synthesis of 7’-O-DMT-morpholino thymine involves the modification of the thymine base with a morpholino groupIndustrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7’-O-DMT-morpholino thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7’-O-DMT-morpholino thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool for studying nucleic acid interactions and functions.
Medicine: Its potential as a smooth muscle vasodilator and cancer progression inhibitor makes it a candidate for therapeutic research.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of 7’-O-DMT-morpholino thymine involves its interaction with specific molecular targets and pathways. As an adenosine analog, it may bind to adenosine receptors, leading to vasodilation and inhibition of cancer cell proliferation. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
7’-O-DMT-morpholino thymine can be compared with other nucleoside analogs such as:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
These compounds share similar structures and functions but differ in their specific applications and mechanisms of action. 7’-O-DMT-morpholino thymine is unique due to its specific morpholino modification, which may confer distinct biological activities .
Properties
Molecular Formula |
C31H33N3O6 |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H33N3O6/c1-21-19-34(30(36)33-29(21)35)28-18-32-17-27(40-28)20-39-31(22-7-5-4-6-8-22,23-9-13-25(37-2)14-10-23)24-11-15-26(38-3)16-12-24/h4-16,19,27-28,32H,17-18,20H2,1-3H3,(H,33,35,36)/t27-,28+/m0/s1 |
InChI Key |
RPBDWQROLYXOSD-WUFINQPMSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CNC[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CNCC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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